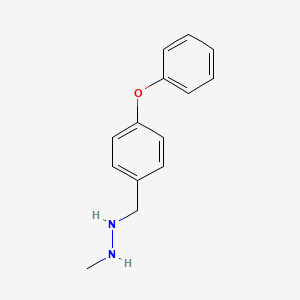

1-Methyl-2-(4-phenoxybenzyl)hydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-2-(4-phenoxybenzyl)hydrazine is an organic compound with the molecular formula C14H16N2O. It is characterized by the presence of a hydrazine group substituted with a methyl group and a phenoxybenzyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

The synthesis of 1-Methyl-2-(4-phenoxybenzyl)hydrazine typically involves the reaction of 4-phenoxybenzyl chloride with methylhydrazine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

[ \text{4-Phenoxybenzyl chloride} + \text{Methylhydrazine} \rightarrow \text{this compound} ]

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at a specific temperature, often around room temperature to slightly elevated temperatures, until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Analyse Des Réactions Chimiques

1-Methyl-2-(4-phenoxybenzyl)hydrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert the hydrazine group to an amine group. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Applications De Recherche Scientifique

Antitumor Activity

Research indicates that hydrazine derivatives, including 1-Methyl-2-(4-phenoxybenzyl)hydrazine, exhibit significant antitumor properties . Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been tested against breast cancer and leukemia cells, demonstrating cytotoxic effects that warrant further investigation for potential therapeutic use.

Antimicrobial Properties

The compound also displays promising antimicrobial activity . It has been evaluated for its efficacy against several bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents. The mechanism of action appears to involve the disruption of cellular functions in pathogens, making it a candidate for further research in infectious disease treatment.

Pesticidal Properties

This compound has been identified as a potential pesticide . Its effectiveness against resistant insect pests such as the diamondback moth and housefly has been documented. The compound can be formulated into biocidal compositions that enhance agricultural productivity while minimizing environmental impact .

Case Study 1: Antitumor Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the antitumor efficacy of this compound on human breast cancer cell lines. The compound was administered at varying concentrations, revealing a dose-dependent inhibition of cell proliferation. Mechanistic studies indicated that it induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Case Study 2: Pesticidal Activity

Another study focused on the pesticidal properties of this compound against agricultural pests. Field trials demonstrated significant reductions in pest populations when applied as part of an integrated pest management strategy. The compound's effectiveness was compared with traditional pesticides, showing comparable or superior results in certain conditions.

Mécanisme D'action

The mechanism of action of 1-Methyl-2-(4-phenoxybenzyl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, potentially altering their function. This interaction may affect cellular pathways and processes, leading to the observed biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

1-Methyl-2-(4-phenoxybenzyl)hydrazine can be compared to other hydrazine derivatives, such as:

Phenylhydrazine: Unlike this compound, phenylhydrazine lacks the phenoxybenzyl group, which may result in different chemical and biological properties.

Methylhydrazine: This compound is simpler in structure, with only a methyl group attached to the hydrazine. It may have different reactivity and applications.

4-Phenoxybenzylhydrazine:

Activité Biologique

1-Methyl-2-(4-phenoxybenzyl)hydrazine is an organic compound with the molecular formula C14H16N2O. It possesses a hydrazine group substituted with a methyl group and a phenoxybenzyl moiety. This compound has garnered attention for its potential biological activities, including applications in medicinal chemistry and agrochemicals.

Synthesis

The synthesis of this compound typically involves the reaction of 4-phenoxybenzyl chloride with methylhydrazine under controlled conditions. The general reaction scheme can be represented as follows:

This reaction is usually conducted in an inert atmosphere to prevent oxidation, and the product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions

This compound can undergo various chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding oxides using agents like hydrogen peroxide.

- Reduction : The hydrazine group can be reduced to form amines, enhancing biological activity.

- Substitution : Participates in nucleophilic substitution reactions with alkyl halides and acyl chlorides.

Antimicrobial Activity

Research indicates that hydrazones, including derivatives like this compound, exhibit significant antimicrobial properties. A review highlighted that hydrazone derivatives can possess antibacterial, antifungal, and antiviral activities . Specific studies have shown that related compounds demonstrate effective inhibition against various bacterial strains such as E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .

Anticancer Activity

Hydrazone derivatives are also noted for their anticancer properties. For instance, compounds similar to this compound have been evaluated for their effects on cancer cell lines, showing potential in inhibiting cell growth and inducing apoptosis. A study reported that certain hydrazone derivatives caused significant alterations in cell viability and morphology in breast cancer cell lines at concentrations comparable to established chemotherapeutics .

Anti-inflammatory Activity

The anti-inflammatory potential of hydrazones is another area of active research. Compounds derived from hydrazones have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting their utility in treating inflammatory diseases.

Study on Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various hydrazone derivatives, including those structurally related to this compound. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds achieving MIC values below 50 µg/mL. The study emphasized the importance of structural modifications in enhancing biological activity .

Study on Anticancer Properties

In a recent investigation, several hydrazone derivatives were tested against different cancer cell lines. The findings revealed that specific derivatives exhibited IC50 values lower than standard treatments, indicating their potential as novel anticancer agents. The mechanism of action was linked to the induction of apoptosis through caspase activation pathways .

Propriétés

IUPAC Name |

1-methyl-2-[(4-phenoxyphenyl)methyl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-15-16-11-12-7-9-14(10-8-12)17-13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBVDTZOONXMQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNNCC1=CC=C(C=C1)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.